

# Preclinical Research on Cedirogant for Psoriasis: A Technical Whitepaper

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## Compound of Interest

Compound Name: Cedirogant

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## Executive Summary

**Cedirogant** (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (ROR $\gamma$ t).[1][2] This transcription factor is a key regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][3] The IL-23/IL-17 signaling pathway is a well-established driver of psoriasis pathogenesis.[4] By targeting ROR $\gamma$ t, **Cedirogant** was developed to disrupt this pathway and offer a novel oral treatment for moderate-to-severe plaque psoriasis.[1][4]

Despite showing promising efficacy signals in early clinical trials, the development of **Cedirogant** was discontinued.[5] The decision was based on findings from a 39-week preclinical chronic toxicology study in dogs, which revealed a rapid decline in clinical condition, significant body weight loss, and gastrointestinal issues.[5] This whitepaper provides a comprehensive overview of the available preclinical and clinical data on **Cedirogant**, alongside a discussion of the standard experimental protocols used to evaluate ROR $\gamma$ t inverse agonists for psoriasis.

## Mechanism of Action and Therapeutic Rationale

Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of keratinocytes and inflammation of the skin. The IL-23/IL-17 axis plays a central role in its

pathophysiology. IL-23 promotes the expansion and maintenance of Th17 cells, which in turn produce IL-17A and IL-17F.[1] These cytokines act on keratinocytes, leading to the production of chemokines and antimicrobial peptides that recruit other immune cells and amplify the inflammatory response.

RORyt is the master transcription factor for Th17 cell differentiation and is essential for the production of IL-17.[3] As an inverse agonist, **Cedirogant** binds to RORyt and reduces its transcriptional activity, thereby inhibiting Th17 cell function and suppressing the production of IL-17.[1][3] This mechanism of action offered the potential for an oral therapy that could rival the efficacy of injectable biologics targeting IL-17 or IL-23.[1]

## Quantitative Data Summary

While detailed preclinical efficacy data for **Cedirogant** is not publicly available, extensive pharmacokinetic and clinical efficacy data from Phase I and Phase II studies have been published.

**Table 1: Clinical Efficacy of Cedirogant in Moderate-to-Severe Plaque Psoriasis (Phase IIb Study)[5][6]**

Treatment Group (Once Daily)	PASI 75 Achievement at Week 16
Placebo	0%
Cedirogant 75 mg	29%
Cedirogant 150 mg	8%
Cedirogant 375 mg	42%

Note: The Phase IIb study was terminated early, and the results should be interpreted with caution.[5][6]

**Table 2: Pharmacokinetic Parameters of Cedirogant in Healthy Adults[7]**

Parameter	Value
Mean Terminal Half-life ( $t_{1/2}$ )	16 to 28 hours
Median Time to Maximum Plasma Concentration ( $T_{max}$ )	2 to 5 hours
Dose Proportionality	Dose-proportional after single doses; less than dose-proportional for multiple daily doses between 75 mg and 375 mg
Accumulation Ratios (75 mg - 375 mg q.d.)	Approximately 1.2 to 1.8
Effect of Food	Minimal

**Table 3: Pharmacodynamic and Biomarker Data[8][9]**

Parameter	Finding
Serum IL-17A and IL-17F Levels	Decreased over time with 150 mg and 375 mg doses
Ex vivo IL-17A Inhibition (Model-estimated)	Half-maximal inhibitory concentration (IC50) of 0.56 mg/L
Maximum Inhibition of ex vivo IL-17A ( $I_{max}$ )	0.76 (76%)

## Experimental Protocols for Preclinical Evaluation of RORyt Inverse Agonists

The following sections describe the likely experimental methodologies that would have been employed in the preclinical assessment of **Cedirogant**, based on standard practices for this class of compounds.

### In Vitro Assays: IL-17A Secretion Assay

**Objective:** To determine the in vitro potency of a RORyt inverse agonist in inhibiting IL-17A production from primary human T-cells.

**Methodology:**

- **Cell Isolation:** Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4<sup>+</sup> T-cells are then purified from the PBMCs by magnetic-activated cell sorting (MACS).
- **Cell Culture and Differentiation:** Purified CD4<sup>+</sup> T-cells are cultured in a medium containing anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling. The cells are cultured under Th17 polarizing conditions, which includes the addition of IL-1 $\beta$ , IL-6, IL-23, and anti-IFN- $\gamma$  and anti-IL-4 antibodies.
- **Compound Treatment:** The differentiating Th17 cells are treated with various concentrations of the ROR $\gamma$ t inverse agonist (e.g., **Cedirogant**) or a vehicle control (e.g., DMSO).
- **Cytokine Measurement:** After a defined incubation period (e.g., 3-5 days), the cell culture supernatants are collected. The concentration of IL-17A in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The IL-17A concentrations are plotted against the compound concentrations, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated using a non-linear regression model.

## In Vivo Models: IL-23-Induced Psoriasis Mouse Model

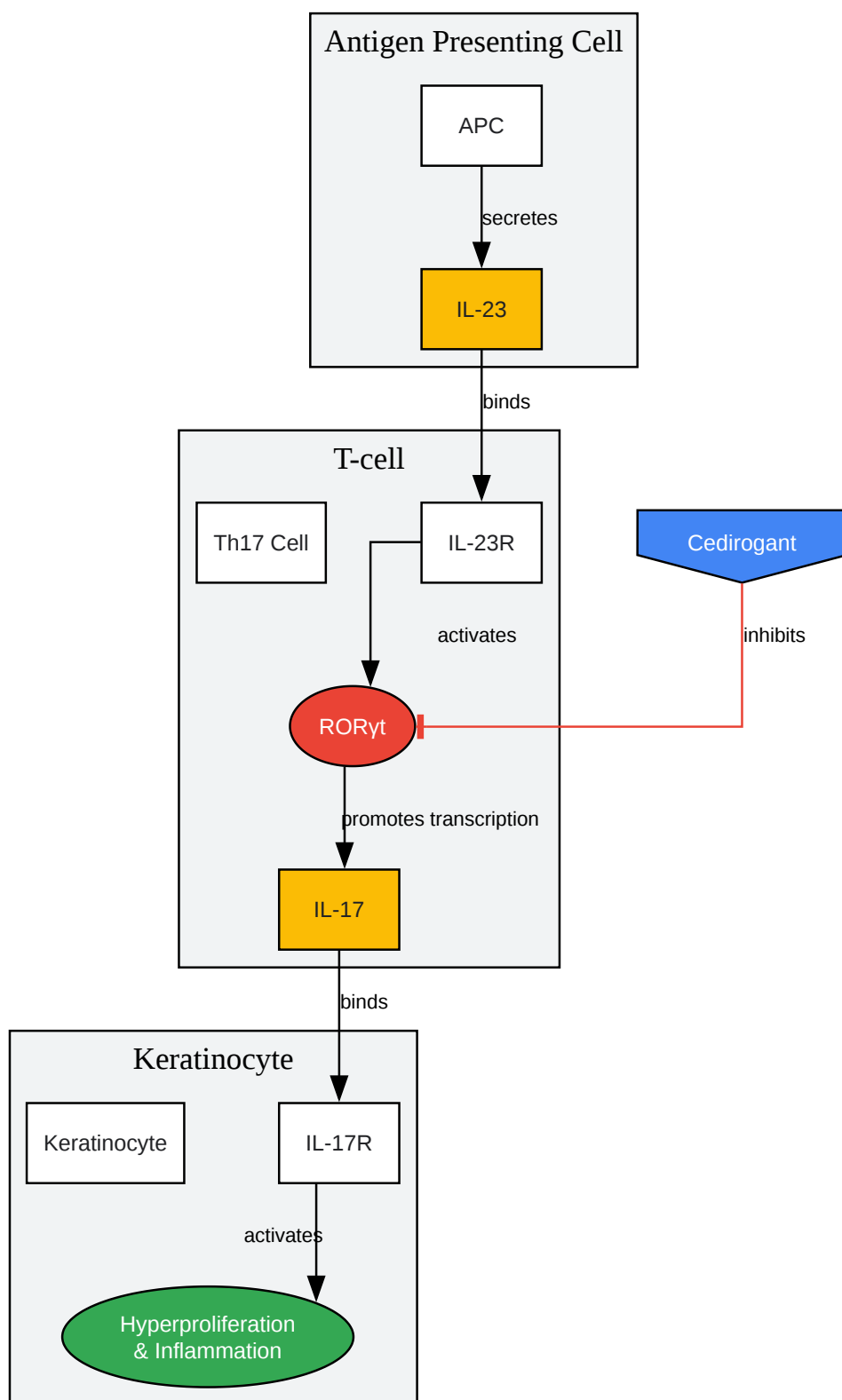
**Objective:** To evaluate the in vivo efficacy of an orally administered ROR $\gamma$ t inverse agonist in a mouse model of psoriasis-like skin inflammation.

**Methodology:**

- **Animal Model:** C57BL/6 mice are typically used for this model.
- **Induction of Psoriasis-like Phenotype:** A solution of recombinant mouse IL-23 is injected intradermally into the ear of each mouse daily or every other day for a specified period (e.g., 14-28 days). This induces a psoriasis-like phenotype characterized by erythema, scaling, and ear thickening.
- **Compound Administration:** The ROR $\gamma$ t inverse agonist is formulated for oral gavage and administered daily to the treatment groups at various dose levels. A vehicle control group receives the formulation without the active compound.

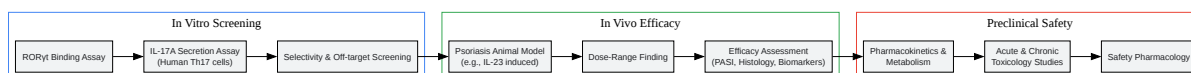
- Efficacy Assessment:
  - Clinical Scoring: The severity of the skin inflammation is assessed regularly using a scoring system analogous to the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness. Ear thickness is measured daily using a digital caliper.
  - Histology: At the end of the study, ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess epidermal acanthosis (thickening) and inflammatory cell infiltration.
  - Biomarker Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or quantitative PCR. Draining lymph nodes can also be collected to analyze the Th17 cell population by flow cytometry.
- Data Analysis: Statistical comparisons are made between the vehicle-treated and compound-treated groups for all efficacy endpoints.

## Visualizations: Signaling Pathways and Experimental Workflows



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Caption: IL-23/IL-17 signaling pathway in psoriasis and the point of intervention for **Cedirogant**.



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Caption: A representative experimental workflow for the preclinical evaluation of a psoriasis drug candidate.

## Conclusion

**Cedirogant** represented a promising oral therapeutic strategy for psoriasis by targeting the core of the inflammatory cascade through RORyt inhibition. While its development was halted due to preclinical safety concerns, the available clinical data underscores the potential of this mechanism. The methodologies outlined in this whitepaper provide a framework for the preclinical evaluation of future RORyt inverse agonists, a class of molecules that continues to be of high interest for the treatment of autoimmune diseases. The journey of **Cedirogant** serves as a critical case study, emphasizing the importance of thorough and long-term preclinical toxicology studies in drug development.

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